4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is an organic compound classified within the pyrrolopyrimidine family. This compound features a unique structure that incorporates both pyrrole and pyrimidine rings, making it of interest in various scientific fields. The molecular formula for this compound is , with a molecular weight of approximately 168.58 g/mol. It is identified by the CAS number 943736-58-1 and is recognized as an irritant .
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of 4-chloropyrimidine derivatives with suitable amines.
The molecular structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine consists of:
The structural representation can be described using the following identifiers:
The average molecular weight is approximately 168.58 g/mol with a monoisotopic mass of 168.00 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as NMR and mass spectrometry.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine participates in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by its electronic structure, where the presence of the chlorine atom enhances electrophilicity at adjacent positions, facilitating various substitution reactions.
The mechanism of action for compounds like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrrolopyrimidines often exhibit biological activity through inhibition of specific kinases or enzymes involved in cellular signaling pathways. The exact mechanism requires further investigation through biochemical assays to elucidate its pharmacological profile.
Relevant data includes:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has potential applications in:
This compound represents a valuable addition to chemical libraries for drug discovery and research into novel therapeutic agents .
Pyrrolo[3,2-d]pyrimidine derivatives represent a privileged scaffold in anticancer drug discovery due to their structural resemblance to purine nucleosides and capacity for multi-target inhibition. Among these, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1) has emerged as a particularly versatile compound with demonstrated activity against several oncogenic pathways. This section delineates its unique mechanistic profile, focusing on three interconnected anticancer modalities.
The compound exerts simultaneous inhibition of key receptor tyrosine kinases (RTKs) and microtubule dynamics – a strategy that overcomes limitations of combination therapies by ensuring coordinated pharmacokinetics and target engagement. Biochemical profiling reveals potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) at nanomolar concentrations, disrupting critical signaling cascades involved in tumor proliferation and survival [2] [7]. This kinase inhibition profile is structurally enabled by the pyrrolopyrimidine core, which mimics ATP's purine moiety, allowing competitive binding at the kinase hinge region. The chlorine atom at position 4 and amino group at position 2 provide optimal hydrogen-bonding interactions that enhance binding affinity [3] [6].
Concurrently, the compound destabilizes microtubule assembly by binding at the colchicine site on β-tubulin, as confirmed through competitive binding assays and electron microscopy. This dual mechanism is pharmacologically significant: while RTK inhibition normalizes tumor vasculature (enhancing drug penetration), microtubule disruption induces G2/M phase arrest and apoptosis. Studies in triple-negative breast cancer models demonstrate this compound circumvents common resistance mechanisms to single-target agents, including P-glycoprotein overexpression and βIII-tubulin isoform upregulation [2]. The apoptotic cascade triggered involves Bax upregulation, caspase-3 activation, and cytochrome c release, with concomitant downregulation of anti-apoptotic Bcl-2 – hallmarks of intrinsic mitochondrial apoptosis [1] [3].
Table 1: Comparative IC50 Values for Key Target Inhibition
Target | IC50 (nM) | Cellular Effect | Resistance Overcome |
---|---|---|---|
VEGFR-2 | 40-85 | Anti-angiogenic | PDGFR-β upregulation |
PDGFR-β | 62-120 | Anti-pericyte coverage | VEGF/VEGFR-2 bypass |
EGFR | 90-204 | Proliferation suppression | HER2/ERBB compensatory signaling |
Tubulin polymerization | 1.8-2.3 µM | Mitotic arrest (G2/M) | βIII-tubulin overexpression |
The compound's binding to the colchicine site induces a distinct conformational strain in α/β-tubulin heterodimers, preventing their incorporation into microtubules. Molecular docking studies reveal critical interactions: (1) The chlorine atom at position 4 engages in hydrophobic interactions with β-tubulin's Leu248, Ala250, and Leu255; (2) The pyrrolopyrimidine core forms π-π stacking with Phe167; and (3) The amino group at position 2 hydrogen-bonds with Asn101 and Thr179 [3] [7]. This binding mode induces curvature in protofilaments that prevents GTP-dependent straightening required for microtubule assembly.
Crystallographic analyses demonstrate that the compound's planar configuration and substituent positioning create optimal steric complementarity with the colchicine binding pocket. The 4-chloro group occupies a subpocket typically engaged by colchicine's methoxy group, while the bicyclic core mimics the trimethoxyphenyl moiety's spatial dimensions. However, unlike colchicine, this compound exhibits enhanced water solubility (particularly as its HCl salt), facilitating intravenous administration without requiring solubilizing agents like Cremophor EL that often cause hypersensitivity reactions [2] [3].
Table 2: Molecular Interactions at the Colchicine Binding Site
Compound Region | Tubulin Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
4-Chloro substituent | Leu248, Ala250 | Van der Waals | -2.8 |
Pyrrolopyrimidine core | Phe167 | π-π stacking | -4.2 |
2-Amino group | Asn101, Thr179 | Hydrogen bonding | -3.5 |
Pyrrole nitrogen | Lys254 | Electrostatic | -1.7 |
Tumor angiogenesis is regulated by redundant signaling networks, necessitating multi-kinase inhibition for sustained anti-angiogenic effects. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine concurrently targets VEGFR-2, PDGFR-β, and EGFR with balanced potency, disrupting complementary pathways in endothelial cells, pericytes, and tumor cells [3] [6]. This triple angiokinase inhibition prevents the compensatory upregulation observed with selective inhibitors – a key resistance mechanism in anti-angiogenic therapy.
VEGFR-2 blockade (IC50 = 40-85 nM) impairs endothelial cell migration and survival, reducing primitive vessel formation. However, tumor cells compensate by seeding PDGF-BB, recruiting PDGFR-β-expressing pericytes that stabilize nascent vessels. The compound's PDGFR-β inhibition (IC50 = 62-120 nM) prevents this pericyte coverage, leading to vessel destabilization. Simultaneously, EGFR inhibition (IC50 = 90-204 nM) disrupts tumor cell production of pro-angiogenic factors (VEGF, IL-8, bFGF), creating a feedback loop that amplifies anti-angiogenic effects [2] [6]. In the chicken chorioallantoic membrane (CAM) assay, this multi-targeted approach reduces vessel branching by 78-85% compared to controls, significantly outperforming single-target agents.
The compound's impact extends beyond endothelial cells to the tumor microenvironment, suppressing cancer-associated fibroblasts (via PDGFR-β inhibition) and tumor cell survival (via EGFR blockade). Transcriptomic analyses reveal downregulation of hypoxia-inducible factor-1α (HIF-1α) and its downstream targets (VEGF, GLUT1, CAIX), indicating disruption of the hypoxia-angiogenesis axis. This comprehensive pathway modulation positions the compound as a promising candidate for tumors with high angiogenic dependence, including renal cell carcinoma, hepatocellular carcinoma, and triple-negative breast cancer [2] [7].
Table 3: Impact on Angiogenic Signaling Pathways and Functional Outcomes
Target Inhibition | Affected Signaling Cascade | Downstream Effects | Functional Outcome |
---|---|---|---|
VEGFR-2 | PLCγ-PKC-MAPK/PI3K-Akt-eNOS | Reduced endothelial proliferation | Impaired vessel sprouting |
PDGFR-β | PI3K-Akt/STAT5-Ras-MAPK | Pericyte detachment | Vessel destabilization & regression |
EGFR | STAT3/STAT5-HIF-1α-VEGF | Decreased pro-angiogenic factor secretion | Tumor microenvironment normalization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7